molecular formula C6H7N4NaO2 B2819924 Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 2251053-56-0

Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B2819924
CAS RN: 2251053-56-0
M. Wt: 190.138
InChI Key: QDKMZFRUDGUAGB-UHFFFAOYSA-N
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Description

“Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of piperazine-fused triazoles . It is a part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered as “privileged structures” in medicinal chemistry, providing potent ligands for numerous receptors .


Synthesis Analysis

The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . A specific synthesis method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure .


Molecular Structure Analysis

The molecular structure of these compounds includes a [1,2,4]triazolo [4,3- a ]pyrazine platform . The NMR spectrum of a related compound, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, shows peaks at 2.96 (2H, t, J = 5.6, 6-CH 2); 3.35 (2H, t, J = 5.6, 5-CH 2); 3.65 (2H, s, 8-CH 2); 11.37 (1H, s, NHCO) .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a versatile compound used in synthesizing various pharmacologically relevant derivatives. For instance, Medwid et al. (1990) demonstrated the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents using related chemical frameworks, highlighting the importance of such compounds in developing new therapeutic agents (Medwid et al., 1990).

Chemical Synthesis and Derivatives

  • Ablajan et al. (2012) reported an efficient synthesis of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles, demonstrating the chemical versatility of related triazolopyrimidine compounds (Ablajan et al., 2012).
  • Karami et al. (2015) described a novel one-pot method for synthesizing triazoloapyrimidinedicarboxylates, emphasizing the utility of sodium-based catalysts in the synthesis of these compounds (Karami et al., 2015).

Antitumor and Biological Activities

  • Ahmed et al. (2014) explored the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which exhibited potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines, indicating potential applications in cancer research and therapy (Ahmed et al., 2014).
  • Pinheiro et al. (2020) reviewed the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, an important class of compounds with diverse applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).

Miscellaneous Applications

  • Snyder et al. (2017) detailed the synthesis of a tetrazolyl triazolotriazine, a compound structurally related to triazolopyrimidines, demonstrating its potential as an insensitive high explosive, thus highlighting the broad applicability of this chemical class in various fields (Snyder et al., 2017).

properties

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.Na/c11-5(12)4-8-9-6-7-2-1-3-10(4)6;/h1-3H2,(H,7,9)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEIWFYEYRKOAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

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